N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine
Description
N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine is a substituted aliphatic diamine featuring a 6-bromo-pyridinylmethyl group attached to a methylated ethane-1,2-diamine backbone.
- Synthesis: Similar compounds (e.g., ) are synthesized via nucleophilic substitution or reductive amination, with tert-butyl carbamate intermediates used to protect amine groups during functionalization .
- Applications: Diamines with aromatic substituents are explored for corrosion inhibition (), enzyme inhibition (), and antimicrobial activity ().
Properties
IUPAC Name |
N'-[(6-bromopyridin-3-yl)methyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c1-13(5-4-11)7-8-2-3-9(10)12-6-8/h2-3,6H,4-5,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMJGIJVNLTLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Bis(Methylsulfane) Intermediate
The most robust synthetic pathway involves a two-step nucleophilic substitution strategy. Starting with (6-bromopyridin-3-yl)methanamine (Compound 21 ), the primary amine undergoes sequential reactions with bis(methylsulfane) to form intermediate 22 , followed by amination with methanamine to yield the target compound.
Step 1: Formation of Intermediate 22
A solution of bis(methylsulfane) (6.5 mmol) in ethanol (50 mL) is treated with (6-bromopyridin-3-yl)methanamine under reflux for 8 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and after completion, the mixture is concentrated under reduced pressure. The crude product is purified via flash chromatography (CH₂Cl₂/MeOH, 10:1) to isolate intermediate 22 .
Step 2: Amination to Target Compound
Intermediate 22 is reacted with methanamine in ethanol under reflux. Post-reaction workup includes extraction with dichloromethane, drying over Na₂SO₄, and purification via flash chromatography (CH₂Cl₂/MeOH, 15:1) to obtain N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine .
Alternative Pathway via Reductive Amination
An alternative method employs reductive amination using 6-bromonicotinaldehyde and N-methylethane-1,2-diamine . The aldehyde is condensed with the diamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. This one-pot reaction achieves moderate yields (50–60%) and avoids the use of toxic bis(methylsulfane).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol is the preferred solvent due to its ability to dissolve both polar and non-polar intermediates. Reflux conditions (78–80°C) are critical for accelerating nucleophilic substitution, while room-temperature reactions favor reductive amination.
Catalytic Additives
The addition of catalytic acetic acid (1–2 drops) in nucleophilic substitutions enhances reaction rates by protonating the amine, increasing its electrophilicity. In reductive amination, NaBH₃CN serves as a selective reducing agent, minimizing side reactions.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Flash chromatography with CH₂Cl₂/MeOH (15:1) achieves >95% purity, as confirmed by HPLC (C18 column, acetonitrile/water gradient).
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Reductive Amination |
|---|---|---|
| Yield | 65–70% | 50–60% |
| Reaction Time | 16 hours | 24 hours |
| Toxicity | Moderate (bis(methylsulfane)) | Low |
| Scalability | High | Moderate |
The nucleophilic substitution route offers higher yields and scalability, making it preferable for industrial applications. Reductive amination, while safer, requires longer reaction times and lower temperatures.
Challenges and Mitigation Strategies
Byproduct Formation
Side products like N1,N1-dimethylethane-1,2-diamine may form due to over-alkylation. This is mitigated by controlling stoichiometry (1:1 ratio of amine to alkylating agent) and stepwise addition of reagents.
Purification Difficulties
The polar nature of the target compound complicates isolation. Gradient elution in flash chromatography (CH₂Cl₂/MeOH from 20:1 to 10:1) improves resolution.
Applications and Derivatives
The compound serves as a precursor for neonicotinoid insecticides and antiviral agents. Structural modifications, such as replacing the bromine atom with chlorine, enhance bioactivity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 6-position of the pyridine ring undergoes nucleophilic substitution under controlled conditions. This reactivity enables functional group diversification:
Mechanistic Insight :
The bromine’s leaving-group ability is enhanced by the pyridine ring’s electron-withdrawing nature, facilitating SNAr pathways. Steric hindrance from the methyl-ethylenediamine side chain slightly reduces reaction rates compared to simpler bromopyridines .
Cyclization Reactions
The ethylenediamine moiety participates in cyclization to form heterocyclic systems:
Formation of Seven-Membered Aza-Bridged Systems
Reaction with bis(methylsulfane) in ethanol under reflux yields intermediates that cyclize upon amination:
textN1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine + bis(methylsulfane) → Intermediate 22 (via nucleophilic substitution) + Methanamine → Cyclized product (31/32)
Conditions :
Key Data :
Coordination Chemistry
The compound acts as a bidentate ligand in metal complexes:
Spectroscopic Evidence :
-
UV-Vis (Cu complex): λ<sub>max</sub> = 610 nm (d-d transition) .
-
X-ray crystallography confirms square-planar geometry in Pd complexes .
Amino Group Reactivity
-
Acylation : Treatment with acetyl chloride in pyridine yields N-acetylated derivatives (85% yield) .
-
Reductive Alkylation : Reacts with aldehydes (e.g., formaldehyde) under H₂/Pd-C to form tertiary amines .
Comparative Reactivity Table
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine has the following chemical formula and structure:
- Molecular Formula : C11H18BrN3
- Molecular Weight : 272.18 g/mol
- CAS Number : 1353964-50-7
The compound features a brominated pyridine moiety which enhances its pharmacological properties, making it a candidate for various biological applications.
Enzyme Inhibition
One of the primary applications of this compound is as an enzyme inhibitor. Compounds with similar structures have been shown to effectively inhibit specific enzymes, including proteases associated with diseases like HIV. The interaction between the compound's ligand and the active site of target enzymes can lead to competitive inhibition, which is crucial for drug development against viral infections .
Anticancer Activity
Research indicates that compounds containing brominated pyridine derivatives exhibit anticancer properties. The ability of this compound to interact with cellular targets involved in cancer progression makes it a candidate for further investigation in cancer therapeutics. Studies have shown that such compounds can induce apoptosis in cancer cells, providing a pathway for developing new anticancer agents .
Neuroprotective Effects
The neuroprotective potential of similar compounds has been explored in various studies. This compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
Synthesis and Development
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. A typical synthesis pathway includes the reaction of 6-bromopyridine with appropriate amines under controlled conditions to yield the target compound. The purity of synthesized compounds is crucial for their subsequent biological testing and application.
Mechanism of Action
The mechanism of action of N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the diamine backbone can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The 6-bromo-pyridinyl group distinguishes the target compound from analogs with electron-donating substituents (e.g., methoxy or methyl groups) or alternative aromatic systems (e.g., quinoline, pyrrole). Key comparisons include:
Key Insight : Bromine’s electron-withdrawing nature may reduce basicity of the amine groups compared to methoxy-substituted analogs, altering interactions with biological targets or metal surfaces .
Biological Activity
N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of CHBrN and a molecular weight of 270.17 g/mol, this compound has been studied for its interactions with various biological targets, particularly in the context of cancer and microbial resistance.
Chemical Structure
The structure of this compound features a brominated pyridine moiety which is known to enhance biological activity through various mechanisms. The compound's ability to interact with biological systems can be attributed to its functional groups, which facilitate binding to target proteins and enzymes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has demonstrated significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses a promising profile as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
In vitro studies have explored the anticancer properties of this compound against various cancer cell lines. Notably, it has shown cytotoxic effects on human lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cells.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
| MCF7 | 25 |
The IC50 values indicate that the compound exhibits moderate cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and proteins involved in cellular processes. For example, it may act as an inhibitor of histone methyltransferases, which are critical in regulating gene expression and cellular proliferation.
Case Studies
A recent case study investigated the effect of this compound on histone methyltransferase activity. The study found that treatment with this compound resulted in a significant reduction in methylation levels in treated cells compared to controls. This suggests that the compound may play a role in epigenetic regulation.
Q & A
Basic: What are the recommended synthetic methodologies for N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine?
Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive amination : React 6-bromo-3-pyridinecarboxaldehyde with N-methylethane-1,2-diamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions (pH 4–6) .
- Catalytic coupling : Use copper(I) iodide as a catalyst in Ullmann-type reactions for bromopyridine intermediates, with ligands like N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine to enhance reaction efficiency (yields up to 95% reported in similar systems) .
Purification : Employ C18 reverse-phase chromatography for high-purity isolation .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, methylene protons adjacent to the pyridine ring appear as multiplets (δ 3.6–4.6 ppm) , while the bromine atom deshields nearby protons .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C9H14BrN3: 268.04) .
- Infrared spectroscopy (IR) : Detect amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Advanced: How can researchers optimize low synthetic yields observed in analogous diamine derivatives?
Answer:
Low yields (e.g., 36% in pyrrolo-pyridine derivatives ) may arise from steric hindrance or side reactions. Mitigation strategies include:
- Catalyst optimization : Increase copper(I) iodide loading (0.2–0.3 equiv) to accelerate cross-coupling .
- Temperature control : Maintain reactions at 90°C for ≥5 hours to ensure completion .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during synthesis .
Advanced: What structural modifications influence the compound’s bioactivity in neurological or anticancer studies?
Answer:
- Bromine substitution : Enhances binding to hydrophobic pockets in enzymes (e.g., nitric oxide synthase) .
- Methyl group on the diamine : Increases lipophilicity, improving blood-brain barrier penetration .
- Pyridine ring variations : Replacing bromine with chlorine or fluorine alters electronic properties, affecting receptor affinity (e.g., IC50 shifts in kinase assays) .
Methodology : Perform SAR studies using analogs with systematic substitutions, validated via in vitro binding assays .
Advanced: How to resolve contradictions in reported biological activity data across structural analogs?
Answer:
Contradictions (e.g., varying IC50 values in enzyme inhibition) may stem from assay conditions or substituent effects.
- Control experiments : Standardize assay protocols (e.g., pH, temperature) and validate with positive controls (e.g., MS023 for PRMT inhibition) .
- Molecular docking : Compare binding modes of analogs using 3D models of target proteins (e.g., neuronal nitric oxide synthase) .
- Meta-analysis : Aggregate data from patents and journals to identify trends (e.g., cyclopropyl groups improve metabolic stability ).
Basic: What safety precautions are essential when handling this compound?
Answer:
- Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles) due to amine-related irritancy .
- Storage : Keep in airtight containers at –20°C under nitrogen to prevent oxidation .
- Waste disposal : Neutralize with dilute acetic acid before incineration .
Advanced: How does the compound’s stereochemistry impact its pharmacological profile?
Answer:
- Chiral centers : The methyl group on the diamine creates a chiral center, influencing receptor binding.
- Resolution methods : Use chiral HPLC or diastereomeric salt crystallization (e.g., tartaric acid derivatives) to isolate enantiomers .
- Activity testing : Compare R and S enantiomers in functional assays (e.g., cAMP modulation) to identify active forms .
Advanced: What computational tools are recommended for predicting the compound’s reactivity or stability?
Answer:
- DFT calculations : Model transition states for bromine displacement reactions (e.g., B3LYP/6-31G* level) .
- Molecular dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to predict bioavailability .
- pKa prediction software : Tools like MarvinSketch estimate amine basicity (e.g., pKa ~9.5 for secondary amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
